REACTION_CXSMILES
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C([NH:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][N:13]=1)[C:8]([OH:10])=[O:9])(=O)C.[CH3:14]O>>[CH3:14][O:10][C:8](=[O:9])[C:7]1[CH:11]=[CH:12][N:13]=[C:5]([NH2:4])[CH:6]=1
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Name
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|
Quantity
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3.1 g
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Type
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reactant
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Smiles
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C(C)(=O)NC=1C=C(C(=O)O)C=CN1
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Name
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|
Quantity
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35 mL
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Type
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reactant
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Smiles
|
CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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HCl (g) was bubbled through the solution for 10 minutes
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Duration
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10 min
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Type
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TEMPERATURE
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Details
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the reaction was heated to reflux
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Type
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CONCENTRATION
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Details
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After 16 hours the reaction was concentrated in vacuo
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Duration
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16 h
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Type
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ADDITION
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Details
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The residue was diluted with water
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Type
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CUSTOM
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Details
|
A white precipitate formed which
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Type
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FILTRATION
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Details
|
was filtered
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Name
|
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Type
|
product
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Smiles
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COC(C1=CC(=NC=C1)N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |